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These application notes provide detailed protocols for measuring the single-channel water
permeability of CHIP28, also known as Aquaporin-1 (AQP1). CHIP28 is a water channel
protein crucial for rapid water transport across cell membranes in various tissues.[1][2][3][4][5]
[6][7] Accurate measurement of its single-channel water permeability is essential for
understanding its physiological function and for the development of potential therapeutic
modulators.

Two primary methods are detailed here: the stopped-flow light scattering assay using
reconstituted proteoliposomes and the Xenopus oocyte swelling assay.

Stopped-Flow Light Scattering with Reconstituted
Proteoliposomes

This in vitro method offers a controlled environment for measuring water permeability by
reconstituting purified CHIP28 into artificial lipid vesicles (proteoliposomes).[8][9][10][11] The
principle involves subjecting these proteoliposomes to a hyperosmotic gradient, which causes
water to exit the vesicles, leading to their shrinkage. This change in volume is detected as an
increase in light scattering.[3][12]
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Figure 1: Experimental workflow for measuring CHIP28 water permeability using the stopped-
flow light scattering assay.

Materials:

Purified CHIP28 protein
e Lipids (e.g., POPC, POPG, Cholesterol in a 2:1:2 ratio)
e Chloroform

« Internal fluorophore (e.g., (5)6-carboxyfluorescein) (optional, for fluorescence quenching
method)

e Reconstitution buffer (e.g., 10 mM HEPES, 100 mM NacCl, pH 7.4)

e Hyperosmotic buffer (Reconstitution buffer + 400 mM sucrose)

o Detergent (e.g., n-octyl-B-D-glucopyranoside)

e Size exclusion chromatography (SEC) column

o Stopped-flow spectrophotometer

Procedure:

e Liposome Preparation:
o Dissolve lipids in chloroform to a final concentration of 25 mg/mL in a glass vial.[8]
o Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
o Further dry the film under vacuum for at least 1 hour to remove residual solvent.

o Hydrate the lipid film with reconstitution buffer (containing the fluorophore if using that
method) by vortexing.[8]

o Subiject the lipid suspension to several freeze-thaw cycles to form large unilamellar
vesicles (LUVS).[8]
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o Extrude the LUVs through a polycarbonate filter (e.g., 100 nm pore size) to obtain vesicles
of a uniform size.[8]

o Reconstitution of CHIP28:

o Solubilize the purified CHIP28 protein with a detergent.

o Mix the solubilized protein with the prepared liposomes at a specific protein-to-lipid ratio.

o Remove the detergent slowly (e.g., by dialysis or using bio-beads) to allow the protein to
insert into the liposome membrane, forming proteoliposomes.

o Separate the proteoliposomes from unincorporated protein and empty liposomes using a
suitable method like density gradient centrifugation or SEC.

¢ Stopped-Flow Measurement:

o Determine the average diameter of the proteoliposomes using dynamic light scattering.
[13]

o Load one syringe of the stopped-flow instrument with the proteoliposome suspension and
the other with the hyperosmotic buffer.

o Rapidly mix the two solutions. This will create an osmotic gradient, causing water to flow
out of the proteoliposomes and the vesicles to shrink.[8][12]

o Measure the change in light scattering at a 90-degree angle (typically at a wavelength of
436 nm or 500 nm) over time.[13] Alternatively, if a fluorophore is encapsulated, measure
the increase in fluorescence due to self-quenching as the vesicle volume decreases.[8]
[11]

o Data Analysis:

o Fit the kinetic trace of the light scattering or fluorescence signal to a single exponential
function to obtain the rate constant (k).[13]

o Calculate the osmotic water permeability coefficient (Pf) using the following equation:[13]
Pf=k* (VO/A)*Vw * Aosm Where:
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k is the rate constant

VO is the initial vesicle volume

Ais the vesicle surface area

Vw is the molar volume of water (18 cm3/mol)

Aosm is the osmotic gradient

o To determine the single-channel water permeability (pf), the number of active channels per
vesicle needs to be determined. This can be estimated from the protein-to-lipid ratio and
assuming a certain orientation of the inserted proteins. The equation is: pf = Pf/ (Number
of channels per unit area)

Xenopus Oocyte Swelling Assay

This is an in vivo method that relies on the expression of CHIP28 in the plasma membrane of
Xenopus laevis oocytes.[2][14][15] The increased water permeability is measured by observing
the rate of oocyte swelling when transferred to a hypotonic solution.[14][16]
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Figure 2: Experimental workflow for the Xenopus oocyte swelling assay.
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Materials:

Xenopus laevis oocytes

e CHIP28 cDNA in a suitable vector for in vitro transcription
e In vitro transcription kit

e Microinjection setup

« |sotonic solution (e.g., Modified Barth's Saline - MBS)

e Hypotonic solution (e.g., diluted MBS)

e Video microscope with image analysis software
Procedure:

e CRNA Preparation:

o Linearize the plasmid containing the CHIP28 cDNA.

o Synthesize capped cRNA using an in vitro transcription kit according to the manufacturer's
instructions.

o Purify and quantify the cRNA.
» Oocyte Microinjection:
o Harvest and defolliculate Xenopus laevis oocytes.

o Microinject a known amount of CHIP28 cRNA (e.g., 25-50 ng) into stage V-VI oocytes.[17]
As a control, inject an equivalent volume of sterile water.

o Incubate the oocytes in isotonic MBS for 2-3 days to allow for protein expression and
insertion into the plasma membrane.

o Swelling Assay:
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o Place individual oocytes in a chamber filled with isotonic MBS.
o Rapidly replace the isotonic solution with a hypotonic solution.[14]

o Record the change in oocyte size over time using a video microscope.[16]

e Data Analysis:

o Use image analysis software to measure the oocyte's cross-sectional area or diameter at
regular intervals.[16]

o Calculate the relative volume change over time.

o The initial rate of swelling is proportional to the osmotic water permeability (Pf). Calculate
Pf using the following formula: Pf = [d(V/V0)/dt] * (VO /A) * (1 / (Vw * Aosm)) Where:

d(V/V0)/dt is the initial rate of relative volume change

V0 is the initial oocyte volume

A is the oocyte surface area

Vw is the molar volume of water

Aosm is the osmotic gradient

Data Presentation

The following table summarizes reported values for the single-channel water permeability of
CHIP28 (AQP1). It is important to note that values can vary depending on the experimental
system, lipid composition, and calculation methods.
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) Single-Channel
Experimental

Method Permeability (pf) (x Reference
System
104 cm?dls)
) Stopped-flow
Reconstituted
) fluorescence ~20 [1]
Proteoliposomes )
quenching
Reconstituted Stopped-flow light
_ _ 5.43-11.7 [18][19]
Proteoliposomes scattering

Swelling Assay with
Xenopus Oocytes ~1.4 [20]
freeze-fracture EM

Molecular Dynamics Hydrostatic pressure
) ] } 7.1+09 [18][19]
Simulation difference

Note on Calculation: The conversion from the macroscopic osmotic permeability coefficient (Pf)
to the single-channel permeability (pf) requires an accurate determination of the number of
functional channels in the membrane, which can be a source of variability.

Signaling Pathways and Logical Relationships

The function of CHIP28 is primarily a passive process driven by osmotic gradients. However, its
activity can be modulated. For instance, mercurial compounds can inhibit water transport by
binding to a specific cysteine residue near the pore.[4]

Modulation of CHIP28 Activity

Mercurial Compound CHIP28 (Inactive)

binds to Cys189 /

facilitates

drives

CHIP28 (Active)

Osmotic Gradient Water Transport
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Figure 3: Simplified diagram of CHIP28 function and inhibition.

These detailed protocols and accompanying information provide a robust framework for
researchers to accurately measure the single-channel water permeability of CHIP28, aiding in
the advancement of cellular physiology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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